Acide (2-benzylphényl)boronique

Vue d'ensemble

Description

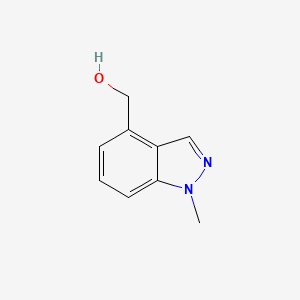

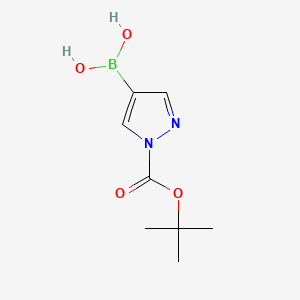

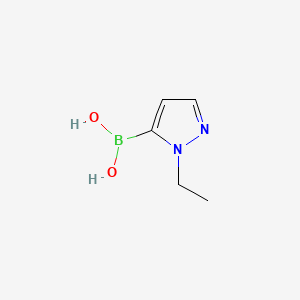

(2-Benzylphenyl)boronic acid is a boronic acid compound with the molecular formula C13H13BO2 . It has a molecular weight of 212.06 g/mol . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

Synthesis Analysis

Boronic acids, including (2-Benzylphenyl)boronic acid, are stable and generally non-toxic groups that are easily synthesized . They can be used in several synthetic reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . The synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology has been reported .

Molecular Structure Analysis

The InChI code for (2-Benzylphenyl)boronic acid is 1S/C13H13BO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 . The Canonical SMILES for this compound is B(C1=CC=CC=C1CC2=CC=CC=C2)(O)O .

Chemical Reactions Analysis

Boronic acids, such as (2-Benzylphenyl)boronic acid, are known for their utility in various chemical reactions. They can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . This property allows chemists to employ boronic acids as reversible covalent warheads for medicinal and biological applications .

Physical and Chemical Properties Analysis

(2-Benzylphenyl)boronic acid has a molecular weight of 212.052 Da and a monoisotopic mass of 212.100861 Da . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 and a topological polar surface area of 40.5 Ų .

Applications De Recherche Scientifique

Applications de détection

L'« acide (2-benzylphényl)boronique » est utilisé dans diverses applications de détection en raison de sa capacité à interagir avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Cette interaction est cruciale pour les dosages homogènes et la détection hétérogène, y compris à l'interface du matériau de détection ou au sein de l'échantillon en vrac .

Marquage biologique et manipulation des protéines

L'interaction du composé avec les diols permet également son utilisation dans le marquage biologique et la manipulation des protéines. Il peut modifier les protéines, ce qui est essentiel pour comprendre la fonction des protéines et les interactions au sein des systèmes biologiques .

Développement de thérapies

Les acides boroniques, y compris l'« this compound », sont explorés pour leur potentiel dans le développement de thérapies. Leurs propriétés uniques leur permettent d'interférer dans les voies de signalisation, d'inhiber les enzymes et de faire partie des systèmes de délivrance cellulaire .

Technologies de séparation

La capacité des acides boroniques à former des complexes avec les diols les rend appropriés pour les technologies de séparation. Ils peuvent être utilisés pour la séparation sélective des glycoprotéines et autres biomolécules contenant des diols, ce qui est précieux à la fois en chimie analytique et en biochimie .

Électrophorèse des molécules glyquées

L'« this compound » est utilisé dans l'électrophorèse des molécules glyquées. Cette application est particulièrement utile dans l'analyse des protéines glycosylées et autres biomolécules, qui sont des marqueurs importants de diverses maladies .

Systèmes de libération contrôlée

Cet acide boronique est utilisé dans la construction de microparticules et de polymères qui peuvent répondre à la présence de sucres. De tels matériaux sont en cours de développement pour la libération contrôlée de l'insuline, ce qui pourrait révolutionner la gestion du diabète .

Safety and Hazards

The safety data sheet for (2-Benzylphenyl)boronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation . It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Orientations Futures

Boronic acids, including (2-Benzylphenyl)boronic acid, have shown potential for future applications in medicinal chemistry and chemical biology . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . The preparation of compounds with this chemical group is relatively simple and well-known . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry to obtain new promising drugs in the future .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In transmetalation, the organic groups are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which boronic acids play a crucial role, is widely used in organic synthesis for the formation of carbon–carbon bonds .

Result of Action

The result of the action of (2-Benzylphenyl)boronic acid is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of (2-Benzylphenyl)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH and temperature. For instance, the stability of boronic acids can be improved by adding a boronic acid moiety at the ortho position of benzaldehyde or acetophenone . This results in the formation of iminoboronate, which exhibits enhanced thermodynamic stability over a pH range of 6–10 .

Analyse Biochimique

Biochemical Properties

(2-Benzylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diol-containing molecules. For instance, (2-Benzylphenyl)boronic acid can bind to serine residues in proteins, forming stable complexes that can modulate enzyme activity . Additionally, it has been shown to interact with saccharides and catechols, making it useful in the synthesis of small chemical receptors for biochemical sensing applications .

Cellular Effects

The effects of (2-Benzylphenyl)boronic acid on various types of cells and cellular processes are diverse. This compound can influence cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Benzylphenyl)boronic acid has been reported to inhibit certain enzymes involved in cell signaling, leading to altered cellular responses . Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These interactions can result in changes in cellular metabolism, such as altered glucose uptake and utilization.

Molecular Mechanism

The molecular mechanism of action of (2-Benzylphenyl)boronic acid involves its ability to form reversible covalent bonds with biomolecules. This compound can act as a Lewis acid, interacting with nucleophilic groups in enzymes and proteins. For instance, (2-Benzylphenyl)boronic acid can inhibit enzyme activity by binding to the active site of the enzyme, preventing substrate binding and catalysis . Additionally, it can activate certain enzymes by stabilizing their active conformations. The changes in gene expression observed with (2-Benzylphenyl)boronic acid are likely due to its interactions with transcription factors and other regulatory proteins, which can alter the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Benzylphenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to reactive oxygen species or other environmental factors . Long-term studies have shown that (2-Benzylphenyl)boronic acid can have sustained effects on cellular function, such as prolonged enzyme inhibition or activation, depending on the experimental conditions . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of (2-Benzylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, (2-Benzylphenyl)boronic acid can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interactions with critical enzymes and proteins in these organs . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to adverse effects.

Metabolic Pathways

(2-Benzylphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . Additionally, (2-Benzylphenyl)boronic acid can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as those involved in glucose metabolism . These interactions can result in changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of (2-Benzylphenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of (2-Benzylphenyl)boronic acid within cells can affect its biological activity and function.

Subcellular Localization

The subcellular localization of (2-Benzylphenyl)boronic acid is determined by its targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes . For example, (2-Benzylphenyl)boronic acid can localize to the nucleus and interact with transcription factors, modulating gene expression. Additionally, it can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Propriétés

IUPAC Name |

(2-benzylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,15-16H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEKLPGERLPRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734357 | |

| Record name | (2-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40276-63-9 | |

| Record name | (2-Benzylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1,1-diethyl-1,5,6,10b-tetrahydro-8,9-dimethoxy-](/img/no-structure.png)

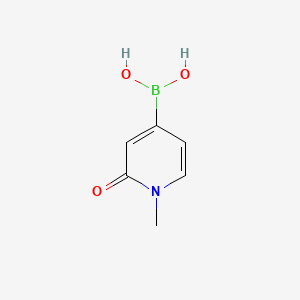

![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)

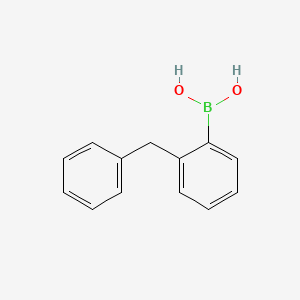

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

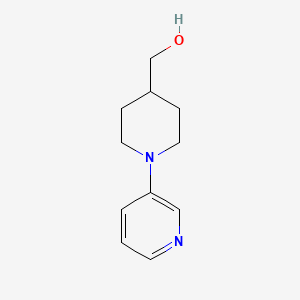

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)